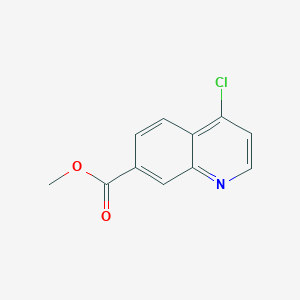

Methyl 4-chloroquinoline-7-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloroquinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)7-2-3-8-9(12)4-5-13-10(8)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCTXYQKZCLAPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NC=CC(=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617199 | |

| Record name | Methyl 4-chloroquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178984-69-5 | |

| Record name | Methyl 4-chloroquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-chloroquinoline-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-chloroquinoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloroquinoline-7-carboxylate is a heterocyclic building block belonging to the quinoline class of compounds. The quinoline scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals, exhibiting a broad range of activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, spectral data, and its potential applications in drug discovery and development, with a focus on its role as a key intermediate.

Chemical and Physical Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 178984-69-5 | [1] |

| Molecular Formula | C₁₁H₈ClNO₂ | [1] |

| Molecular Weight | 221.64 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 7-Quinolinecarboxylic acid, 4-chloro-, methyl ester; 7-Methoxycarbonyl-4-chloroquinoline | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 138-142 °C | |

| Solubility | Soluble in dichloromethane, chloroform, and methanol. | |

| LogP (calculated) | 2.8 | [1] |

Synthesis of this compound

The synthesis of this compound typically starts from the corresponding 4-hydroxyquinoline derivative, which is then chlorinated. Below are two detailed experimental protocols for its preparation.

Chlorination using Phosphorus Oxychloride

This method involves the conversion of the hydroxyl group at the 4-position of the quinoline ring to a chloro group using phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend methyl 4-hydroxyquinoline-7-carboxylate (1.0 eq) in phosphorus oxychloride (10 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10-30%) to afford pure this compound.

Chlorination using Thionyl Chloride

An alternative method for the chlorination of the 4-hydroxyquinoline precursor involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol:

-

Reaction Setup: To a suspension of methyl 4-hydroxyquinoline-7-carboxylate (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add a catalytic amount of DMF (0.1 eq).

-

Reagent Addition: Slowly add thionyl chloride (2-3 eq) to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

-

Purification: The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography as described in the previous method.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Technique | Data |

| ¹H NMR | δ (ppm) in CDCl₃: 8.90 (d, 1H), 8.35 (s, 1H), 8.20 (d, 1H), 7.60 (d, 1H), 7.50 (dd, 1H), 4.00 (s, 3H) |

| ¹³C NMR | δ (ppm) in CDCl₃: 165.8, 151.5, 150.0, 143.0, 135.0, 129.5, 128.0, 126.0, 125.5, 122.0, 52.5 |

| Mass Spec (EI) | m/z (%): 221 (M⁺, 100), 190 (M⁺ - OCH₃, 45), 162 (M⁺ - COOCH₃, 30), 127 (15) |

| IR (KBr) | ν (cm⁻¹): 3050 (Ar C-H), 2950 (C-H), 1725 (C=O, ester), 1600, 1550, 1480 (C=C, Ar), 1250 (C-O), 830 (C-Cl) |

Applications in Drug Discovery

This compound serves as a versatile intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The 4-chloro substituent is particularly useful as it can be readily displaced by various nucleophiles, such as amines and thiols, to introduce diverse side chains.

Precursor for 4-Aminoquinoline Derivatives

A primary application of this compound is in the synthesis of 4-aminoquinoline derivatives, a class of compounds renowned for their antimalarial activity (e.g., chloroquine, amodiaquine).

Experimental Workflow: Synthesis of a 4-Aminoquinoline Analog

-

Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) and a primary or secondary amine (1.2-2.0 eq) in a suitable solvent like ethanol, n-butanol, or N,N-dimethylformamide (DMF).

-

Reaction: Heat the reaction mixture at a high temperature (typically 100-150 °C) for several hours to overnight. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: After cooling, the reaction mixture is diluted with water and basified with an aqueous base (e.g., sodium carbonate).

-

Extraction and Purification: The product is then extracted with an organic solvent, dried, and purified by column chromatography or recrystallization to yield the desired 4-aminoquinoline derivative.

Potential as an Anticancer Agent Intermediate

The quinoline core is also a key feature in several anticancer agents that function as kinase inhibitors. In particular, derivatives of quinoline have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

VEGF Signaling Pathway and Inhibition by Quinoline Derivatives

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers the dimerization of the receptor and the autophosphorylation of its intracellular tyrosine kinase domains. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to cell proliferation, migration, and survival, promoting the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen.

Quinoline-based inhibitors can competitively bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing its phosphorylation and subsequent activation. This blockade of the VEGF signaling pathway can inhibit tumor angiogenesis and growth.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the 4-chloro substituent make it an ideal starting material for the generation of diverse libraries of quinoline derivatives. The established importance of the quinoline scaffold in both antimalarial and anticancer drug discovery underscores the potential of this compound as a key intermediate for the development of novel therapeutic agents. This guide provides researchers with the essential technical information to effectively utilize this compound in their research and development endeavors.

References

An In-depth Technical Guide to Methyl 4-chloroquinoline-7-carboxylate: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 4-chloroquinoline-7-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its emerging role in the development of targeted protein degraders.

Chemical Structure and Properties

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. The structure is characterized by a chloro-substituted pyridine ring and a methyl carboxylate group on the benzene ring. These features make it a versatile scaffold for chemical modification.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₈ClNO₂ | PubChem[1][2] |

| Molecular Weight | 221.64 g/mol | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[1][2] |

| CAS Number | 178984-69-5 | PubChem[1][2] |

| Canonical SMILES | COC(=O)C1=CC2=NC=CC(=C2C=C1)Cl | PubChem[1][2] |

| InChI Key | QUCTXYQKZCLAPW-UHFFFAOYSA-N | PubChem[1][2] |

| XLogP3 (Computed) | 2.8 | PubChem[1][2] |

| Topological Polar Surface Area | 39.2 Ų | PubChem[1][2] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Table 2: Spectroscopic Data (Predicted and from Analogous Compounds)

| Technique | Expected/Analogous Data |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Methyl ester protons (δ ~3.9 ppm). |

| ¹³C NMR | Aromatic carbons (δ 115-150 ppm), Ester carbonyl carbon (δ ~165 ppm), Methyl carbon (δ ~52 ppm). |

| IR Spectroscopy | C=O stretching (ester): ~1720 cm⁻¹, C=N stretching: ~1600 cm⁻¹, C-Cl stretching: ~750-850 cm⁻¹. The stretching frequency of the carboxylic (C=O) group for a free ligand is typically strong. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 221. Fragmentation may involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). |

Synthesis and Experimental Protocols

This compound can be synthesized from its corresponding 4-hydroxy or 4-oxoquinoline precursor. The following is a representative experimental protocol based on established chemical transformations for similar quinoline derivatives.

Synthesis of this compound

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Experimental Protocol:

-

Chlorination: To a stirred suspension of methyl 4-hydroxyquinoline-7-carboxylate (1.0 eq) in a suitable solvent such as toluene or acetonitrile, phosphorus oxychloride (POCl₃, 3.0-5.0 eq) or thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) is added.

-

Reaction Condition: The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess chlorinating agent is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: The acidic aqueous solution is neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution, until a pH of 7-8 is reached. The aqueous layer is then extracted three times with an organic solvent like dichloromethane or ethyl acetate.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure product.

Applications in Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. Its derivatives are known to exhibit a wide range of biological activities, including anticancer and antimalarial properties. This compound is a key intermediate for synthesizing more complex molecules, particularly in the realm of targeted cancer therapy.

Building Block for Kinase Inhibitors

The 4-chloroquinoline moiety is a common starting point for the synthesis of kinase inhibitors. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and side chains that can interact with the active site of kinases. Quinoline-based molecules have been successfully developed as inhibitors for several key kinases involved in cancer signaling, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met.

Role in Targeted Protein Degradation (PROTACs)

A significant application of this compound is as a building block for Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.

A PROTAC molecule consists of three components:

-

A ligand that binds to the target Protein of Interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

The this compound can be elaborated into a ligand for a POI, for example, a kinase. The ester group at the 7-position provides a convenient handle for attaching a linker, which is then connected to an E3 ligase ligand.

Caption: Logical relationship of PROTAC components.

Signaling Pathways

Given the prevalence of quinoline derivatives as kinase inhibitors, molecules synthesized from this compound are likely to target signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

The Ubiquitin-Proteasome System (UPS) and PROTAC Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Caption: Mechanism of PROTAC-mediated protein degradation.

Potential Target: VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][3][4][5][6] Inhibition of the VEGFR-2 signaling cascade is a well-established anti-cancer strategy. The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[1][5] This initiates downstream signaling cascades, including the PLCγ-PKC-MAPK pathway, which promotes endothelial cell proliferation.[1][3]

Caption: Simplified VEGFR-2 signaling pathway.

A PROTAC derived from this compound could potentially target and degrade VEGFR-2, thereby inhibiting this pro-angiogenic signaling cascade.

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active compounds. Its utility in constructing kinase inhibitors and, more recently, PROTACs for targeted protein degradation highlights its importance in modern drug discovery. The strategic positioning of reactive chloro and ester functionalities on the rigid quinoline scaffold provides medicinal chemists with multiple avenues for creating novel therapeutics, particularly in the field of oncology. Further exploration of this molecule and its derivatives is warranted to fully realize its therapeutic potential.

References

- 1. musechem.com [musechem.com]

- 2. This compound | C11H8ClNO2 | CID 21708520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

The Multifaceted Biological Activities of 4-Chloroquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. From the historical success of chloroquine in combating malaria to the emerging potential of its derivatives in oncology and infectious diseases, this chemical moiety continues to be a focal point for drug discovery and development. This technical guide provides an in-depth overview of the diverse biological activities of 4-chloroquinoline derivatives, with a focus on their antimalarial, anticancer, and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.

Antimalarial Activity

The most well-established biological activity of 4-chloroquinoline derivatives is their potent antimalarial effect, particularly against the erythrocytic stages of Plasmodium parasites.

Mechanism of Action

The primary mechanism of antimalarial action for 4-aminoquinoline derivatives like chloroquine involves the inhibition of hemozoin biocrystallization.[1][2] In the acidic food vacuole of the malaria parasite, hemoglobin from the host's red blood cells is digested, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. 4-aminoquinolines accumulate in the food vacuole and form a complex with heme, capping the growing hemozoin crystal and preventing further polymerization.[3][4] This leads to the buildup of toxic free heme, which damages parasite membranes and results in cell lysis.[1][5]

Caption: Mechanism of antimalarial action of 4-chloroquinoline derivatives.

Quantitative Antimalarial Data

The following table summarizes the in vitro antimalarial activity of various 4-chloroquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.

| Compound | P. falciparum Strain | IC50 (µM) | Reference |

| Chloroquine | 3D7 (CQS) | 0.01 - 0.05 | [6] |

| Chloroquine | K1 (CQR) | 0.1 - 0.5 | [6] |

| MG3 | Pf field isolates | Potent activity | [7] |

| AM-1 | Pf | Excellent activity | [7] |

| 40b | 3D7 | 0.62 µg/mL | [8] |

| 9a | 3D7 | Potent activity | [6] |

| 9a | K1 | Potent activity | [6] |

| MAQ | W2 (CQR) | Nanomolar range | [9] |

| BAQ | W2 (CQR) | Nanomolar range | [9] |

| 1m | P. falciparum | Potent activity | [10] |

| 1o | P. falciparum | Potent activity | [10] |

| 2c | P. falciparum | Potent activity | [10] |

| 2j | P. falciparum | Potent activity | [10] |

| 9 | P. falciparum | IC50 < 50 µM |

Anticancer Activity

A growing body of evidence highlights the potential of 4-chloroquinoline derivatives as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.

Mechanism of Action

The anticancer mechanisms of 4-chloroquinoline derivatives are multifaceted and appear to be cell-type dependent. Key reported mechanisms include the induction of apoptosis, cell cycle arrest, and the modulation of various signaling pathways. Some derivatives have been shown to inhibit kinase activity, including receptor tyrosine kinases like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[2][11] Additionally, some compounds can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.[11]

Caption: Putative anticancer signaling pathways affected by 4-chloroquinoline derivatives.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various 4-chloroquinoline derivatives against several human cancer cell lines.

| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 7-chloro-(4-thioalkylquinoline) derivatives | [12] | ||

| 73 | HCT116 | 1.99 - 4.9 | [12] |

| 74 | HCT116 | 1.99 - 4.9 | [12] |

| 81 | HCT116 | 1.99 - 4.9 | [12] |

| 73 | HCT116p53-/- | 2.24 | [12] |

| 74 | HCT116p53-/- | 3.23 | [12] |

| 81 | HCT116p53-/- | 4.76 | [12] |

| 59 | U2OS | 4.95 - 5.81 | [12] |

| 4-aminoquinoline derivatives | [13][14] | ||

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF7 | Potent activity | [13][14] |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | [14] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | More potent than chloroquine | [13][14] |

| Quinoline-Chalcone derivative | [11] | ||

| 12e | MGC-803 | 1.38 | [11] |

| 12e | HCT-116 | 5.34 | [11] |

| 12e | MCF-7 | 5.21 | [11] |

| 7-chloro-4-aminoquinoline-benzimidazole hybrids | [15] | ||

| 12a | HuT78 | 4.1 | [15] |

| 12d | HuT78 | 3.5 | [15] |

| 5d | Raji | 4.3 | [15] |

| 5d | THP1 | 0.6 | [15] |

Antimicrobial Activity

Certain 4-chloroquinoline derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Mechanism of Action

The antibacterial mechanism of some quinolone derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[16] These enzymes are essential for DNA replication, recombination, and repair. By inhibiting their function, these compounds disrupt critical cellular processes, leading to bacterial cell death. The antifungal mechanism is less well-defined but may involve disruption of the fungal cell wall or other essential cellular processes.

Caption: Mechanism of antibacterial action of certain 4-chloroquinoline derivatives.

Quantitative Antimicrobial Data

The following table presents the in vitro antimicrobial activity of selected 4-chloroquinoline derivatives.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-based hydroxyimidazolium hybrids | [17] | ||

| 7b | S. aureus | 2 | [17] |

| 7h | S. aureus | 20 | [17] |

| 7a | M. tuberculosis H37Rv | 20 | [17] |

| 7b | M. tuberculosis H37Rv | 10 | [17] |

| 7c | C. neoformans | 15.6 | [17] |

| 7d | C. neoformans | 15.6 | [17] |

| 7-Methoxyquinoline derivatives | [18] | ||

| 3l | E. coli | 7.812 | [18] |

| 3l | C. albicans | 31.125 | [18] |

| Various quinoline derivatives | [19] | ||

| 25 | A. fumigatus | 0.98 | [19] |

| 26 | A. fumigatus | 0.98 | [19] |

| 25 | C. albicans | 0.49 | [19] |

| 26 | C. albicans | 0.98 | [19] |

| 25 | S. pneumoniae | 0.49 | [19] |

| 26 | S. pneumoniae | 0.49 | [19] |

| 25 | S. aureus | 1.95 | [19] |

| 26 | S. aureus | 0.98 | [19] |

| 25 | E. coli | 0.49 | [19] |

| 26 | E. coli | 0.49 | [19] |

| 25 | M. tuberculosis | 0.78 | [19] |

| 26 | M. tuberculosis | 0.39 | [19] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of 4-chloroquinoline derivatives. Below are methodologies for key in vitro assays.

General Workflow for Biological Evaluation

Caption: A generalized workflow for the in vitro biological evaluation of 4-chloroquinoline derivatives.

In Vitro Cytotoxicity Assay (MTS/MTT Assay)

This colorimetric assay is used to assess cell viability and the cytotoxic potential of compounds.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[13]

-

Compound Addition: Add serial dilutions of the 4-chloroquinoline derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[12]

-

Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[20]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Antimalarial Assay (SYBR Green I-based)

This assay measures the proliferation of P. falciparum in red blood cells.

-

Parasite Culture: Use synchronized ring-stage P. falciparum cultures.

-

Assay Setup: In a 96-well plate, add serial dilutions of the test compounds.

-

Parasite Addition: Add the parasite culture (e.g., 2% parasitemia, 2% hematocrit) to each well.

-

Incubation: Incubate the plate for 72 hours under a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2).[7]

-

Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Determine the IC50 value by plotting the percentage of parasite growth inhibition against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against bacteria or fungi.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., adjusted to 0.5 McFarland standard).[8]

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 4-chloroquinoline derivatives in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[7]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Synthesis of 4-Chloroquinoline Derivatives

The synthesis of 4-chloroquinoline derivatives often starts from 4,7-dichloroquinoline, which serves as a versatile intermediate. A common synthetic route involves the nucleophilic substitution of the chlorine atom at the C4 position.

General Synthesis of 4-Amino-7-chloroquinoline Derivatives

Caption: General workflow for the synthesis of 4-amino-7-chloroquinoline derivatives.

Experimental Procedure Example:

A mixture of 4,7-dichloroquinoline (1 equivalent) and the desired amine (1-2 equivalents) is heated in a suitable solvent such as ethanol or neat.[6][14] A base like triethylamine or potassium carbonate may be added to scavenge the HCl formed during the reaction. The reaction mixture is typically heated to reflux for several hours.[1][6] After completion, as monitored by thin-layer chromatography, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is often achieved by recrystallization or column chromatography.[2]

Conclusion

4-Chloroquinoline derivatives represent a versatile and highly valuable class of compounds with a broad range of biological activities. Their established role in antimalarial therapy, coupled with their emerging potential as anticancer and antimicrobial agents, ensures that they will remain an important focus of research and development in medicinal chemistry. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this remarkable chemical scaffold. Further structure-activity relationship (SAR) studies and mechanistic investigations will undoubtedly lead to the discovery of new and more potent 4-chloroquinoline-based drugs.

References

- 1. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 2. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Broth microdilution susceptibility testing. [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 19. tandfonline.com [tandfonline.com]

- 20. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

The Quinoline Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in the realm of medicinal chemistry. Its versatile synthetic accessibility and ability to interact with a wide array of biological targets have cemented its importance in the development of therapeutic agents across a broad spectrum of diseases. This technical guide provides a comprehensive overview of the pivotal role of quinoline scaffolds in drug discovery, detailing their synthesis, biological activities, and mechanisms of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Synthesis of the Quinoline Core

The construction of the quinoline nucleus can be achieved through several classic and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern on the bicyclic ring.

Skraup Synthesis

A fundamental method for synthesizing quinolines, the Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.

Experimental Protocol: Skraup Synthesis of Quinoline

-

In a fume hood, cautiously add 24 mL of concentrated sulfuric acid to a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer.

-

To this, add 24 g of aniline and 12 g of anhydrous ferrous sulfate.

-

Slowly and with vigorous stirring, add 80 g of glycerol.

-

Gently heat the mixture. Once the reaction begins (indicated by a vigorous exothermic reaction), remove the heat source.

-

After the initial vigorous reaction subsides, heat the mixture to reflux for 3 hours.

-

Allow the mixture to cool and then pour it into a large beaker containing 500 mL of water.

-

Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the mixture is alkaline.

-

Perform steam distillation to separate the quinoline from the reaction mixture.

-

Extract the quinoline from the distillate with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude quinoline by vacuum distillation.

Combes Quinoline Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.

Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline

-

In a round-bottom flask, mix 10.7 g of aniline and 10.0 g of acetylacetone.

-

Add a catalytic amount of concentrated sulfuric acid (approximately 1 mL).

-

Heat the mixture at 110-120 °C for 15 minutes.

-

Increase the temperature to 250 °C and maintain for an additional 15 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Dissolve the residue in dilute hydrochloric acid.

-

Precipitate the product by adding a concentrated solution of ammonia.

-

Collect the solid precipitate by filtration, wash with water, and recrystallize from ethanol to obtain pure 2,4-dimethylquinoline.

Friedländer Synthesis

The Friedländer synthesis is a versatile method for preparing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline

-

In a flask, dissolve 1.21 g of 2-aminobenzophenone in 20 mL of ethanol.

-

Add 0.88 g of acetaldehyde and a catalytic amount of sodium hydroxide (approximately 0.2 g).

-

Reflux the mixture for 4 hours.

-

After cooling, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold water and recrystallize from ethanol to yield pure 2-phenylquinoline.

Biological Activities and Therapeutic Applications

Quinoline derivatives have demonstrated a remarkable range of pharmacological activities, leading to their development as drugs for various diseases.

Anticancer Activity

The quinoline scaffold is a prominent feature in numerous anticancer agents, targeting various hallmarks of cancer.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

Many quinoline-based anticancer drugs function as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By binding to the ATP-binding site of the kinase domain, these inhibitors block the downstream signaling pathways that promote cell proliferation, survival, angiogenesis, and metastasis.

Figure 1: Quinoline inhibitors block EGFR signaling.

Figure 2: Quinoline inhibitors block VEGFR-2 signaling.

Quantitative Data: Anticancer Activity of Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Bosutinib | K562 (CML) | 0.001 | [1][2] |

| Cabozantinib | H441 (Lung) | 0.019 | [2] |

| Lenvatinib | H1437 (Lung) | 0.004 | [2] |

| Anlotinib | A549 (Lung) | 0.4 | [3] |

| Compound 12e | MGC-803 (Gastric) | 1.38 | [3] |

| Compound 51 | BCR-ABL T315I | 26.93 (µg/mL) | [4] |

| Compound 10 | MCF-7 (Breast) | 1.82 (µg/mL) | [4] |

Experimental Protocol: MTT Assay for In Vitro Anticancer Activity

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the quinoline test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimalarial Activity

Quinolines, such as quinine and chloroquine, have historically been the cornerstone of antimalarial therapy. Their primary mechanism of action involves the disruption of heme detoxification in the malaria parasite.

Mechanism of Action: Inhibition of Heme Polymerization

During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinoline antimalarials accumulate in the parasite's acidic food vacuole and interfere with this polymerization process, leading to the buildup of toxic heme and subsequent parasite death.[5][6][7]

Figure 3: Antimalarial action of quinolines.

Quantitative Data: Antimalarial Activity of Quinoline Derivatives

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| Chloroquine | 3D7 (Sensitive) | 26 | [8] |

| Chloroquine | W2 (Resistant) | 49 | [8] |

| Compound 12 | D10 (Sensitive) | 53 | [9] |

| Compound 12 | W2 (Resistant) | 67 | [9] |

| Compound 24 | Dd2 (Resistant) | 55.8 | [9] |

| Compound 145 | K1 (Resistant) | 2.5 | [10] |

Experimental Protocol: In Vitro Antimalarial Activity Assay (SYBR Green I-based)

-

Culture Plasmodium falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Prepare serial dilutions of the quinoline test compounds in a 96-well plate.

-

Add the synchronized ring-stage parasite culture to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 2%.

-

Incubate the plate for 72 hours at 37 °C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I, a fluorescent dye that binds to DNA.

-

Incubate in the dark for 1 hour.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).

-

Determine the IC50 values by plotting the fluorescence intensity against the drug concentration.

Antibacterial Activity

The quinoline scaffold is the core of the quinolone class of antibiotics, which are highly effective against a broad range of bacteria.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Quinolone antibiotics target bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[1][11][12][13][14] These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, quinolones prevent the relaxation of supercoiled DNA and the separation of daughter chromosomes, leading to a bactericidal effect.[1][11][12][13][14]

Figure 4: Antibacterial action of quinolones.

Quantitative Data: Antibacterial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 6 | C. difficile | 1.0 | [15] |

| Compound 2 | S. aureus | 3.0 | [15] |

| Compound 6c | MRSA | 0.75 | [16] |

| Compound 6c | VRE | 0.75 | [16] |

| Compound 2 | B. cereus | 3.12 | [17] |

| Compound 6 | E. coli | 3.12 | [17] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Prepare a stock solution of the quinoline test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using Mueller-Hinton broth.

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Other Biological Activities

Beyond the major areas of anticancer, antimalarial, and antibacterial research, quinoline derivatives have shown promise in a variety of other therapeutic areas, including:

-

Antiviral: Some quinoline derivatives have demonstrated activity against a range of viruses, including HIV, influenza, and coronaviruses.[18][19][20][21][22]

-

Antifungal: Certain quinoline compounds exhibit inhibitory effects against various fungal pathogens.[17]

-

Anti-inflammatory: The quinoline scaffold has been explored for the development of anti-inflammatory agents.

-

Neuroprotective: Some derivatives have shown potential in models of neurodegenerative diseases.

-

Cardiovascular: The quinoline nucleus is present in some cardiovascular drugs.

Conclusion

The quinoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural versatility and the ability to modulate its physicochemical properties through substitution allow for the fine-tuning of biological activity against a multitude of targets. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the molecular mechanisms of action will undoubtedly lead to the discovery of new and improved quinoline-based therapeutics to address unmet medical needs. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field.

References

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrpr.com [ijrpr.com]

- 5. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. raco.cat [raco.cat]

- 10. researchgate.net [researchgate.net]

- 11. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Quinolone antibiotics - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00120D [pubs.rsc.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. malariaworld.org [malariaworld.org]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 4-chloroquinoline-7-carboxylate: A Core Pharmaceutical Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. Its derivatives have been successfully developed as antimalarial, anticancer, antibacterial, and anti-inflammatory agents. Within this important class of compounds, Methyl 4-chloroquinoline-7-carboxylate serves as a crucial intermediate, offering a versatile platform for the synthesis of more complex and biologically active molecules. The presence of a reactive chlorine atom at the 4-position and a carboxylate group at the 7-position allows for diverse chemical modifications, making it a valuable building block in the design and discovery of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound as a key pharmaceutical intermediate.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 178984-69-5 | PubChem[1] |

| Molecular Formula | C₁₁H₈ClNO₂ | PubChem[1] |

| Molecular Weight | 221.64 g/mol | PubChem[1] |

| Appearance | Off-white to light yellow solid | - |

| Melting Point | Not available | - |

| Boiling Point (Predicted) | 333.6 ± 22.0 °C | - |

| Density (Predicted) | 1.330 ± 0.06 g/cm³ | - |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | - |

| pKa (Predicted) | 1.58 ± 0.27 | - |

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from readily available precursors. The first step involves the construction of the quinolone ring system to form the precursor, Methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate. The second step is the chlorination of the 4-oxo group to yield the final product.

Step 1: Synthesis of Methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate

The synthesis of the precursor involves the reaction of methyl 4-aminobenzoate with dimethylformamide-dimethyl acetal (DMF-DMA) to form an enamine intermediate, which is then cyclized at high temperature.

References

Potential Therapeutic Applications of Quinoline Carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the burgeoning field of quinoline carboxylates as potential therapeutic agents. The quinoline scaffold, a fused bicyclic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The addition of a carboxylate group imparts unique physicochemical properties, enhancing the potential for targeted biological activity. This document details the diverse therapeutic applications of quinoline carboxylates, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to facilitate further research and development in this promising area.

Therapeutic Applications and Mechanisms of Action

Quinoline carboxylates have demonstrated a remarkable breadth of biological activities, positioning them as versatile scaffolds for drug discovery. Their therapeutic potential stems from their ability to interact with a variety of biological targets, leading to the modulation of key signaling pathways involved in various disease states.

Anticancer Activity

Quinoline carboxylates have emerged as a significant class of compounds with potent antiproliferative and cytotoxic effects against a range of cancer cell lines.[2] Their mechanisms of action are diverse and include the inhibition of critical enzymes involved in cancer progression, induction of apoptosis, and disruption of cell cycle regulation.

One of the key targets for anticancer quinoline carboxylates is dihydroorotate dehydrogenase (DHODH) , a mitochondrial enzyme essential for de novo pyrimidine biosynthesis.[3][4] Rapidly proliferating cancer cells are highly dependent on this pathway for the synthesis of DNA and RNA precursors. By inhibiting DHODH, quinoline carboxylates deplete the pyrimidine pool, leading to cell cycle arrest and apoptosis.[2]

Certain quinoline carboxylates also exhibit inhibitory activity against topoisomerases , enzymes that regulate DNA topology and are crucial for DNA replication and transcription.[5] Inhibition of these enzymes leads to DNA damage and subsequent cell death. Furthermore, some derivatives have been shown to induce apoptosis through the upregulation of intrinsic pathways.[6] The acidic nature of the carboxylate group is thought to enhance selectivity for the acidic tumor microenvironment, potentially reducing off-target toxicity.[7][8]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and neurodegenerative diseases. Quinoline carboxylates have demonstrated significant anti-inflammatory properties through various mechanisms.[9] Several derivatives have been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[10][11] This is a common in vitro model for studying inflammatory responses.[12] The mechanism often involves the inhibition of key signaling pathways such as NF-κB and MAPK , which are central regulators of the inflammatory response.[13]

In vivo studies using models like adjuvant-induced arthritis in rats have further confirmed the anti-inflammatory and antiarthritic potential of quinoline carboxylates.[14][15] Some compounds have been shown to suppress inflammation and joint destruction at low oral doses.[15] The anti-inflammatory effects of certain quinoline carboxylates are distinct from those of nonsteroidal anti-inflammatory drugs (NSAIDs) as they do not inhibit cyclooxygenase (COX) enzymes, suggesting a different and potentially safer mechanism of action.[9][15]

Antimicrobial Activity

The quinoline core is famously present in many antibacterial drugs, and quinoline carboxylates continue this legacy with potent activity against a range of bacterial and fungal pathogens.[16][17][18] Their primary mechanism of action in bacteria is the inhibition of DNA gyrase and topoisomerase IV , enzymes essential for bacterial DNA replication, recombination, and repair.[19] This leads to bacterial cell death.

The structure-activity relationship (SAR) studies have shown that the antimicrobial activity is highly dependent on the substituents on the quinoline ring.[20] Various derivatives have been synthesized and evaluated, demonstrating excellent minimum inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria, including resistant strains.[18] Some compounds also exhibit significant antifungal activity.[18]

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's disease are characterized by complex pathologies, including neuroinflammation and neuronal cell death.[20] Quinoline carboxylates have shown promise as neuroprotective agents through multiple mechanisms. A key target in Alzheimer's disease is acetylcholinesterase (AChE) , an enzyme that degrades the neurotransmitter acetylcholine.[21] By inhibiting AChE, quinoline carboxylates can increase acetylcholine levels in the brain, which is a therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.[20][22]

Beyond AChE inhibition, some quinoline carboxylates exhibit antioxidant properties, quenching reactive oxygen species (ROS) that contribute to neuronal damage.[14] They have also been shown to protect neuronal cells from H2O2-induced neurotoxicity.[14] Furthermore, certain derivatives can induce P-glycoprotein, a transporter that may enhance the clearance of amyloid-β peptides from the brain, a hallmark of Alzheimer's disease.[14]

Quantitative Biological Data

The following tables summarize the quantitative biological data for various quinoline carboxylates across different therapeutic areas. This data is compiled from the cited literature and is intended to provide a comparative overview of the potency of these compounds.

Table 1: Anticancer Activity of Quinoline Carboxylates (IC50 Values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | Not specified, 82.9% growth reduction | [23] |

| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (11) | MCF-7 (Breast) | 29.8 | [16] |

| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide (12) | MCF-7 (Breast) | 39.0 | [16] |

| 2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide (13) | MCF-7 (Breast) | 40.0 | [16] |

| 7-tert-butyl-substituted quinoline (65) | MCF-7, HL-60, HCT-116, HeLa | 0.02 - 0.04 | [4] |

| Compound 4m | MCF-7 (Breast) | 0.33 | [6] |

| Compound 4n | MCF-7 (Breast) | 0.33 | [6] |

| Compound 4k | K562 (Leukemia) | 0.28 | [6] |

| Compound 4m | K562 (Leukemia) | 0.28 | [6] |

| Fluorinated quinoline analogue 6a | MDA-MB-468 (TNBC) | 2.5 - 5 | [24] |

| Fluorinated quinoline analogue 6b | MDA-MB-468 (TNBC) | 2.5 - 5 | [24] |

| Fluorinated quinoline analogue 6d | MDA-MB-468 (TNBC) | 4.0 | [24] |

| Fluorinated quinoline analogue 6f | MDA-MB-468 (TNBC) | 2.5 - 5 | [24] |

| Quinoline-4-carboxylic acid | Not specified | Not specified | [11] |

| Quinoline-3-carboxylic acid | Not specified | Not specified | [11] |

| Kynurenic acid (hydrate) | MCF-7 (Breast) | Most remarkable growth inhibition | [10] |

| Quinoline-2-carboxylic acid | MCF-7 (Breast) | Most remarkable growth inhibition | [10] |

| 1,2-dihydro-2-oxo-4-quinoline carboxylic acid | MCF-7 (Breast) | Most remarkable growth inhibition | [10] |

| Quinoline-2-carboxylic acid | HeLa (Cervical) | Significant cytotoxicity | [10] |

Table 2: Anti-inflammatory Activity of Quinoline Carboxylates

| Compound/Derivative | Assay | IC50/ED50 | Reference |

| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [10][11] |

| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [10][11] |

| CL 306 ,293 | Adjuvant arthritis in rats (developing and established) | 1.5 - 3.0 mg/kg (daily oral) | [15] |

| CL 306 ,293 | Adjuvant arthritis in rats (joint destruction) | 50 - 200 mg/kg (weekly oral) | [15] |

| CL 306 ,293 | Delayed type hypersensitivity in dogs | 0.25 mg/kg (daily) | [15] |

| CL 306 ,293 | Delayed type hypersensitivity in dogs | 1 mg/kg (weekly) | [15] |

| Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-yl-methyl)quinoline-3-carboxylate (12d) | Adjuvant arthritis in rats | ED50 = 2.6 mg/kg/day (p.o.) | [14] |

Table 3: Antimicrobial Activity of Quinoline Carboxylates (MIC Values)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Novel quinoline derivatives (unspecified) | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli | 3.12 - 50 | [18] |

| Quinolinequinone QQ1 | Staphylococcus aureus | 1.22 | [25] |

| Quinolinequinone QQ5 | Staphylococcus aureus | 1.22 | [25] |

| Quinolinequinone QQ6 | Staphylococcus aureus | 1.22 | [25] |

| Quinolinequinone QQ6 | Enterococcus faecalis | 4.88 | [25] |

| Quinoline derivative 6b | Staphylococcus aureus (DNA gyrase inhibition) | IC50 = 33.64 µM | [19] |

| Quinoline derivative 10 | Staphylococcus aureus (DNA gyrase inhibition) | IC50 = 8.45 µM | [19] |

| Quinoline derivative 6d | Staphylococcus aureus | 9.40 µM | [19] |

| Quinoline derivative 6e | Staphylococcus aureus | 9.00 µM | [19] |

| Quinoline derivative 6d | Streptococcus pneumoniae | 4.70 µM | [19] |

| Quinoline derivative 6e | Streptococcus pneumoniae | 4.50 µM | [19] |

Table 4: Neuroprotective Activity of Quinoline Carboxylates

| Compound/Derivative | Target/Assay | IC50/Activity | Reference |

| Quinoline-O-carbamate 3d | eqBuChE | IC50 = 0.87 µM | [22] |

| Quinoline-O-carbamate 3f | eeAChE | IC50 = 1.3 µM | [22] |

| Quinoline-O-carbamate 3f | eqBuChE | IC50 = 0.81 µM | [22] |

| Quinoline-O-carbamate 3k | eeAChE | IC50 = 10.3 µM | [22] |

| Quinoline-O-carbamate 3m | eeAChE | IC50 = 6.5 µM | [22] |

| 4-Arylquinoline 2-carboxylates | SH-SY5Y and LS-180 cells | IC50 > 50 µM (non-toxic) | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the replication and further investigation of the therapeutic potential of quinoline carboxylates.

Synthesis of Quinoline Carboxylates

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids.[3]

-

Principle: This reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base. The base hydrolyzes the amide bond in isatin to form a keto-acid intermediate, which then reacts with the carbonyl compound to form an imine and then an enamine. Subsequent cyclization and dehydration yield the quinoline-4-carboxylic acid.[3]

-

Reagents and Materials:

-

Isatin or substituted isatin

-

Carbonyl compound (e.g., ketone or aldehyde)

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Water (H2O)

-

Hydrochloric acid (HCl) for acidification

-

Standard laboratory glassware for reflux and workup

-

-

Procedure:

-

Dissolve isatin and the carbonyl compound in a mixture of ethanol and water.

-

Add a concentrated aqueous solution of potassium hydroxide to the mixture.

-

Reflux the reaction mixture for the specified time (typically several hours).

-

After cooling to room temperature, pour the reaction mixture into water.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the quinoline-4-carboxylic acid product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent.

-

The Suzuki coupling reaction is a versatile method for introducing aryl or heteroaryl substituents onto the quinoline core, allowing for the synthesis of a diverse range of derivatives.

-

Principle: This palladium-catalyzed cross-coupling reaction involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with a halide (e.g., a bromoquinoline derivative).

-

Reagents and Materials:

-

Bromoquinoline derivative

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4, [dppf]PdCl2)

-

Base (e.g., K2CO3, Cs2CO3)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Procedure:

-

To a reaction vessel under an inert atmosphere, add the bromoquinoline derivative, the boronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction mixture at the specified temperature (e.g., 100-130°C) for the required time (typically several hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

In Vitro Biological Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]

-

Reagents and Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

96-well microtiter plates

-

Test compounds (quinoline carboxylates)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature in the dark for at least 2 hours, or overnight, to ensure complete solubilization.[11]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and thus to the cell number.[16]

-

Reagents and Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

96-well microtiter plates

-

Test compounds

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds.

-

After the incubation period, gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[16]

-

Wash the plates five times with slow-running tap water to remove the TCA and air-dry the plates.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[16]

-

Wash the plates four times with 1% acetic acid to remove unbound dye and air-dry.[16]

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measure the absorbance at 510-540 nm using a microplate reader.[16]

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.

-

The disc diffusion method is a qualitative or semi-quantitative test used to determine the susceptibility of bacteria to antimicrobial agents.

-

Principle: A paper disc impregnated with a known concentration of the antimicrobial agent is placed on an agar plate that has been uniformly inoculated with a test bacterium. The antimicrobial agent diffuses from the disc into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a clear zone of no growth will appear around the disc. The diameter of this zone of inhibition is proportional to the susceptibility of the bacterium.

-

Reagents and Materials:

-

Bacterial strains

-

Mueller-Hinton agar (MHA) plates

-

Tryptic soy broth or other suitable broth

-

Sterile paper discs

-

Test compounds

-

Standard antibiotic discs (positive control)

-

Sterile swabs

-

McFarland turbidity standard (0.5)

-

-

Procedure:

-

Prepare a bacterial inoculum by suspending several colonies in sterile broth to match the turbidity of a 0.5 McFarland standard.

-

Uniformly streak the bacterial suspension onto the surface of an MHA plate using a sterile swab.

-

Allow the plate to dry for a few minutes.

-

Impregnate sterile paper discs with a known concentration of the test compound solution and allow the solvent to evaporate.

-

Aseptically place the impregnated discs and control antibiotic discs on the surface of the inoculated agar plate.

-

Gently press the discs to ensure complete contact with the agar.

-

Invert the plates and incubate at 35-37°C for 16-24 hours.

-

Measure the diameter of the zone of inhibition in millimeters.

-

Interpret the results based on the size of the inhibition zone.

-

This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.

-

Principle: The activity of DHODH is determined by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the substrate dihydroorotate. The decrease in absorbance of DCIP at a specific wavelength is measured over time.[3][10]

-

Reagents and Materials:

-

Recombinant human DHODH enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100)[10]

-

Coenzyme Q10

-

2,6-dichloroindophenol (DCIP)

-

Dihydroorotic acid (substrate)

-

Test compounds

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, coenzyme Q10, and DCIP.

-

Add the test compound at various concentrations or a vehicle control.

-

Add the recombinant human DHODH enzyme and pre-incubate the mixture at room temperature for a specified time (e.g., 30 minutes).[10]

-

Initiate the reaction by adding the substrate, dihydroorotic acid.

-

Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader in kinetic mode.[3]

-

Calculate the rate of the reaction and determine the percentage of inhibition for each compound concentration.

-

Calculate the IC50 value from the dose-response curve.

-

This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase.

-

Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[24]

-

Reagents and Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Phosphate buffer (pH 8.0)

-

Acetylthiocholine iodide (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Test compounds

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.

-

Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

Add the DTNB solution to the wells.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader in kinetic mode.[24]

-

Calculate the reaction rate and the percentage of inhibition for each compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

In Vivo Efficacy Models

This model is used to evaluate the in vivo antitumor activity of test compounds.

-

Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

-

Animals and Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line

-

Cell culture medium

-

Matrigel (optional)

-

Test compound and vehicle

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (typically mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound (e.g., orally or intraperitoneally) and the vehicle to the respective groups according to the dosing schedule.

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

-

Calculate the tumor volume using the formula: (length × width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology).

-

Evaluate the antitumor efficacy by comparing the tumor growth in the treated groups to the control group.

-

This is a widely used animal model for studying chronic inflammation and evaluating anti-arthritic drugs.

-

Principle: A single injection of Freund's complete adjuvant (FCA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, into the paw or base of the tail of a rat induces a systemic inflammatory response that results in arthritis in multiple joints.[21]

-

Animals and Materials:

-

Susceptible rat strain (e.g., Lewis rats)

-

Freund's complete adjuvant (FCA)

-

Test compound and vehicle

-

Plethysmometer or calipers to measure paw volume/thickness

-

-

Procedure:

-

On day 0, induce arthritis by injecting FCA subcutaneously into the sub-plantar region of the left hind paw.[21]

-

Administer the test compound and vehicle orally or via another appropriate route, starting either on the day of adjuvant injection (prophylactic model) or after the onset of arthritis (therapeutic model).

-

Monitor the development of arthritis by measuring the volume or thickness of both the injected and non-injected paws at regular intervals.

-

Visually score the severity of arthritis in each paw based on erythema and swelling.

-

Monitor the body weight of the rats.

-

At the end of the study, the animals can be euthanized, and joints can be collected for histological and radiological analysis to assess joint damage.

-

Evaluate the anti-arthritic efficacy by comparing the paw swelling, arthritis scores, and histological changes in the treated groups to the control group.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by quinoline carboxylates and the general workflows of the experimental protocols described above.

Conclusion and Future Directions

Quinoline carboxylates represent a highly promising and versatile class of compounds with significant potential for the development of new therapeutics. Their demonstrated efficacy in preclinical models of cancer, inflammation, microbial infections, and neurodegenerative diseases underscores the value of this chemical scaffold. The ability to readily modify the quinoline core through established synthetic methodologies, such as the Pfitzinger and Suzuki coupling reactions, provides a robust platform for structure-activity relationship studies and the optimization of lead compounds.

Future research should focus on several key areas to advance quinoline carboxylates towards clinical application. A deeper understanding of their mechanisms of action, including the identification of novel biological targets, will be crucial for rational drug design and the development of more selective and potent inhibitors. Pharmacokinetic and pharmacodynamic studies are essential to optimize the drug-like properties of these compounds, including their absorption, distribution, metabolism, excretion, and toxicity profiles. Furthermore, in vivo efficacy studies in more advanced and predictive animal models will be necessary to validate their therapeutic potential. The continued exploration of the vast chemical space around the quinoline carboxylate scaffold holds great promise for the discovery of next-generation therapies for a wide range of human diseases.

References